molecular formula C14H13F3N2O3S B6308777 Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate CAS No. 497083-33-7

Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate

Cat. No. B6308777
CAS RN: 497083-33-7
M. Wt: 346.33 g/mol
InChI Key: PCHNKTAGZPPFHM-UHFFFAOYSA-N
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Description

The compound contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their wide range of biological activities and are found in many effective drugs . The compound also contains a trifluoromethoxy group attached to a phenyl ring, which is known to enhance the biological activity of pharmaceutical compounds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the thiazole ring and the trifluoromethoxy group. The thiazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions . The trifluoromethoxy group can enhance the reactivity of the phenyl ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethoxy group is highly electronegative, which could affect the compound’s polarity and solubility .

Scientific Research Applications

Antibacterial Activity

Thiophene derivatives have been reported to possess significant antibacterial properties. Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate can be synthesized into various derivatives that may be screened for antibacterial activity using methods like the minimum inhibitory concentration (MIC). These compounds could potentially serve as lead molecules in the development of new antibacterial drugs .

Anti-inflammatory Properties

Compounds containing the thiophene nucleus, such as the one , have shown anti-inflammatory effects. This makes them candidates for the development of new anti-inflammatory medications, which could be more effective or have fewer side effects than current treatments .

Anticancer Potential

Thiophene derivatives are also explored for their anticancer activities. The structural complexity of Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate allows for the creation of novel moieties that could be tested against various cancer cell lines, contributing to the search for more effective cancer therapies .

Antipsychotic and Anti-anxiety Effects

The compound’s framework can be utilized to synthesize derivatives with potential antipsychotic and anti-anxiety effects. This opens up possibilities for new treatments in the field of mental health, addressing conditions such as schizophrenia and generalized anxiety disorder .

Antifungal and Antimicrobial Uses

Similar to its antibacterial applications, this compound could be modified to enhance its antifungal and antimicrobial efficacy. This would be particularly useful in combating drug-resistant strains of fungi and microbes .

Kinase Inhibition

Kinases are enzymes that play a crucial role in various cellular processes. Inhibitors of these enzymes, which could be derived from Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate, have potential applications in treating diseases like cancer, where kinase activity is often dysregulated .

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives are of great interest in material science. They can be used in the synthesis of organic semiconductors, which are essential for the development of electronic devices like organic light-emitting diodes (OLEDs) and solar cells .

Estrogen Receptor Modulation

Some thiophene derivatives act as modulators of estrogen receptors, which could be beneficial in the treatment of hormone-related conditions, such as breast cancer and osteoporosis. Research into the specific applications of Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate in this area could lead to new therapeutic agents .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs containing thiazole rings work by interacting with enzymes or receptors in the body .

Future Directions

Future research could explore the biological activity of this compound and its potential uses in medicine. The effects of modifying the thiazole ring or the trifluoromethoxy group could also be investigated .

properties

IUPAC Name

ethyl 4-methyl-2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3S/c1-3-21-12(20)11-8(2)18-13(23-11)19-9-4-6-10(7-5-9)22-14(15,16)17/h4-7H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHNKTAGZPPFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-methyl-3-((4-(trifluoromethoxy)phenyl)amino)-2,4-thiazolecarboxylate

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